Cas no 1374672-79-3 (3-methyl-5-phenyltriazole-4-carbaldehyde)

3-Methyl-5-phenyltriazole-4-carbaldehyde is a heterocyclic aldehyde featuring a triazole core substituted with a phenyl group and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly as a building block for the preparation of triazole-based derivatives. The presence of both the aldehyde functional group and the triazole ring enables its use in condensation, cyclization, and nucleophilic addition reactions. Its structural framework is valuable for developing pharmacologically active compounds, including potential inhibitors and ligands. The product is typically characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical intermediates.
3-methyl-5-phenyltriazole-4-carbaldehyde structure
1374672-79-3 structure
商品名:3-methyl-5-phenyltriazole-4-carbaldehyde
CAS番号:1374672-79-3
MF:C10H9N3O
メガワット:187.198
CID:2855073
PubChem ID:73555057

3-methyl-5-phenyltriazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 981-609-7
    • CS-0445496
    • SCHEMBL2687148
    • EN300-7443442
    • 3-Methyl-5-phenyl-3H-[1,2,3]triazole-4-carbaldehyde
    • UCQCSQBHJPBFEI-UHFFFAOYSA-N
    • Z1511810182
    • 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
    • ZEC67279
    • 1374672-79-3
    • 1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-
    • 3-methyl-5-phenyltriazole-4-carbaldehyde
    • インチ: InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3
    • InChIKey: UCQCSQBHJPBFEI-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=C(C2=CC=CC=C2)N=N1)C=O

計算された属性

  • せいみつぶんしりょう: 187.074561919g/mol
  • どういたいしつりょう: 187.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 47.8Ų

3-methyl-5-phenyltriazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7443442-0.05g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
0.05g
$174.0 2024-05-23
Enamine
EN300-7443442-10.0g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
10.0g
$3191.0 2024-05-23
Enamine
EN300-7443442-1.0g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
1.0g
$743.0 2024-05-23
Chemenu
CM278496-1g
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
1g
$1034 2023-03-05
Enamine
EN300-7443442-5.0g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
5.0g
$2152.0 2024-05-23
1PlusChem
1P0013RX-10g
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-
1374672-79-3 95%
10g
$4006.00 2023-12-22
Aaron
AR001409-50mg
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-
1374672-79-3 95%
50mg
$265.00 2023-12-16
Aaron
AR001409-500mg
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-
1374672-79-3 95%
500mg
$822.00 2023-12-16
Enamine
EN300-7443442-0.5g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
0.5g
$579.0 2024-05-23
Enamine
EN300-7443442-0.25g
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1374672-79-3 95%
0.25g
$367.0 2024-05-23

3-methyl-5-phenyltriazole-4-carbaldehyde 関連文献

3-methyl-5-phenyltriazole-4-carbaldehydeに関する追加情報

3-Methyl-5-Phenyltriazole-4-Carbaldehyde: Chemical Properties, Applications, and Recent Advances

3-Methyl-5-phenyltriazole-4-carbaldehyde, also known by its CAS No. 1374672-79-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound belongs to the class of triazoles, which are widely recognized for their unique chemical properties and applications in drug discovery and material synthesis.

The molecular structure of 3-methyl-5-phenyltriazole-4-carbaldehyde comprises a triazole ring with a methyl group at position 3, a phenyl group at position 5, and an aldehyde group at position 4. This configuration imparts the compound with both aromaticity and reactivity, making it a valuable building block in organic synthesis. The aldehyde group, in particular, facilitates various condensation reactions, such as the Pasveer reaction and the Huisgen cycloaddition, which are pivotal in constructing complex molecular architectures.

Recent studies have highlighted the potential of 3-methyl-5-phenyltriazole-4-carbaldehyde in drug design. Researchers have explored its ability to act as a scaffold for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

In addition to its role in medicinal chemistry, CAS No. 1374672-79-3 has found applications in materials science. Its ability to form stable metal complexes has led to its use in designing coordination polymers and metallo-supramolecular architectures. These materials exhibit unique properties such as high surface area, porosity, and catalytic activity, making them promising candidates for gas storage and heterogeneous catalysis.

The synthesis of 3-methyl-5-phenyltriazole-4-carbaldehyde typically involves multi-step processes that combine nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

Beyond its traditional applications, emerging research has explored the use of this compound in bioconjugation chemistry. Its aldehyde group allows for selective conjugation with biomolecules such as proteins and nucleic acids via reductive amination or other coupling reactions. This property has opened new avenues for its application in diagnostics and bioimaging technologies.

In conclusion, CAS No. 1374672-79-3, or 3-methyl-5-phenyltriazole-4-carbaldehyde, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to inspire innovative research directions, underscoring its importance as a key molecule in contemporary chemical science.

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